2-methyl-1-(2-thienylsulfonyl)indoline
Description
“2-methyl-1-(2-thienylsulfonyl)indoline” is a chemical compound with the molecular formula C13H13NO2S2 . It is a derivative of indoline, a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indoline compounds, including “this compound”, often involves palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds . This process is efficient, requires low catalyst loadings, operates under mild conditions, and uses inexpensive reagents .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The structure is aromatic and has weakly basic properties .Chemical Reactions Analysis
The chemical reactions involving “this compound” are typically catalyzed by palladium (Pd). For instance, a Pd(II)-catalyzed intramolecular C-H amination of 2-pyridinesulfonyl-protected phenethylamine derivatives provides access to various substituted indoline derivatives .Future Directions
Indoline-related alkaloids, including “2-methyl-1-(2-thienylsulfonyl)indoline”, have been fully developed as antibiotics, and their activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now . As research continues, indoline derivatives are expected to play a greater role in the medical field .
Properties
IUPAC Name |
2-methyl-1-thiophen-2-ylsulfonyl-2,3-dihydroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-10-9-11-5-2-3-6-12(11)14(10)18(15,16)13-7-4-8-17-13/h2-8,10H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLVFYLXLYPJLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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